Scientific Field: Organic Chemistry
Application Summary: tBuXPhos is used as a ligand in the Buchwald–Hartwig cross-coupling reaction.
Methods of Application: The reaction involves the combination of tBuXPhos with [(cinnamyl)PdCl]2 in an aqueous micellar medium.
Results: The method provides rapid access to the target compounds in good to excellent isolated yields.
Scientific Field: Organometallic Chemistry
Application Summary: tBuXPhos has been used in the preparation of [tBuXPhosAu(MeCN)]BAr4F, a gold catalyst for the intermolecular [2+2] cycloaddition of terminal arylalkynes with substituted alkenes.
Results: The reaction forms functionalized cyclobutenes with high regioselectivity.
Application Summary: tBuXPhos is used in the Tsuji-Trost substitution, an allylic substitution reaction with diverse nucleophiles such as phenols, amines, thiols, and active methylene compounds.
Application Summary: tBuXPhos is used in the palladium-catalyzed cross-coupling of benzylic fluorides
Application Summary: tBuXPhos is used in the palladium-catalyzed Tsuji-Trost substitution.
Application Summary: tBuXPhos is used in the palladium-catalyzed cross-coupling of benzylic fluorides.
tBuXPhos, also known as 2-Di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl, is a bulky and electron-rich phosphine ligand commonly used in palladium-catalyzed cross-coupling reactions []. It was first synthesized and reported by Buchwald and coworkers in 1995 []. tBuXPhos has gained significant importance in scientific research due to its ability to promote highly selective and efficient coupling reactions, particularly for the formation of carbon-carbon and carbon-heteroatom bonds.
The key feature of tBuXPhos is its bulky structure. It possesses two bulky tert-butyl (tBu) groups on the phosphorus atom and three i-propyl groups on the biphenyl backbone (X) []. This steric bulk hinders the formation of undesired side products by preventing close approach of substrates to the palladium center. Additionally, the biphenyl moiety contributes to the electron-rich nature of the ligand, which influences the reactivity of the palladium catalyst [].
tBuXPhos is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. Some notable examples include:
R-X + R'-B(OH)2 + Pd(tBuXPhos)_n -> R-R' + Pd(0) + X-B(OH)2 + n tBuXPhos (where R and R' are aryl or vinyl groups, X is a halide or triflate) []
RC≡CH + R'-X + Pd(tBuXPhos)_n -> RC-C≡CR' + Pd(0) + X- + n tBuXPhos (where R and R' are aryl or vinyl groups, X is a halide or triflate) []
R-CH=CH2 + R'-X + Pd(tBuXPhos)_n -> R-CH=CHR' + Pd(0) + X- + n tBuXPhos (where R and R' are aryl or vinyl groups, X is a halide or triflate) []
Irritant